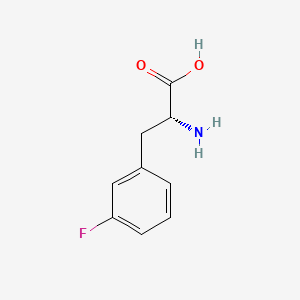

3-Fluoro-D-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-D-phenylalanine is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.182. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

3-Fluoro-D-phenylalanine plays a crucial role in the synthesis of novel drugs. Its incorporation into drug design is particularly valuable for developing treatments targeting neurological disorders. The fluorine substitution enhances the drug's efficacy by improving its pharmacokinetic properties, such as stability and bioavailability. Research highlights include:

- Neurological Treatments : The compound has been explored for its potential to enhance existing therapies for conditions like depression and anxiety by modulating neurotransmitter activity .

- Enzyme Inhibition : Studies indicate that fluorinated phenylalanines can act as enzyme inhibitors, providing new avenues for therapeutic interventions .

Biochemical Research

In biochemical research, this compound serves as a powerful tool for studying protein interactions and enzyme activity. Its fluorinated structure allows researchers to investigate the effects of fluorinated amino acids in biological systems:

- Protein Stability : The introduction of fluorine can increase the catabolic stability of peptides, making them more effective as therapeutic agents .

- Fluorinated Peptides : These peptides can exhibit enhanced binding affinities and improved pharmacological profiles compared to their non-fluorinated counterparts .

Neuroscience Studies

The unique properties of this compound make it particularly useful in neuroscience research:

- Neurotransmitter Function : It aids in the investigation of neurotransmitter systems, potentially leading to breakthroughs in understanding mental health conditions .

- PET Imaging : Fluorinated amino acids like this compound are being developed as positron emission tomography (PET) tracers for brain imaging, allowing for better visualization of neurological disorders .

Peptide Synthesis

The compound is extensively used in peptide synthesis:

- Fluorinated Peptides : The incorporation of this compound into peptide sequences can enhance their stability and bioavailability, making them more effective as therapeutic agents .

- Therapeutic Applications : These fluorinated peptides are being studied for their potential use in vaccines and other therapeutic modalities due to their improved properties over traditional peptides .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for quantifying amino acids in various samples:

- Quantification Methods : It aids in enhancing the accuracy of analytical methods used to measure amino acid concentrations, thereby improving research findings .

- Standardization : The compound's consistent behavior in analytical procedures makes it a reliable standard for various assays.

Table 1: Summary of Applications

Case Study Example

A notable case study involved the use of this compound as a PET tracer. In preclinical evaluations, both enantiomers (D and L) were tested for their ability to visualize tumors in rodent models. Results demonstrated that this compound provided superior tumor delineation compared to traditional tracers like 18F-FET, highlighting its potential as a diagnostic tool in oncology .

Analyse Des Réactions Chimiques

Substitution Reactions

The fluorine atom at the phenyl ring's meta position participates in nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity allows functionalization for radiopharmaceutical labeling or structural diversification.

Key Insight : Radiofluorination with [¹⁸F]-TBA achieves higher regioselectivity compared to [¹⁸F]F₂, minimizing side products . Microwave irradiation reduces yields (34%) compared to conventional methods .

Deprotection and Peptide Coupling

The amino group’s protection (e.g., Fmoc, Cbz) enables controlled peptide synthesis, while deprotection regenerates reactivity for downstream applications.

| Protection Group | Deprotection Agent | Conditions | Application | Source |

|---|---|---|---|---|

| Fmoc | Piperidine/DMF | 20% v/v, 30 min | Solid-phase peptide synthesis | |

| Cbz | H₂/Pd-C | Methanol, RT, 12 h | Free amino acid generation |

Mechanistic Note : Fmoc removal under basic conditions (piperidine) proceeds via β-elimination, while catalytic hydrogenation cleaves Cbz groups without affecting the fluorine substituent.

Biochemical Interactions

3-Fluoro-D-phenylalanine exhibits stereospecific transport via LAT1, a key amino acid transporter overexpressed in glioblastoma.

| Compound | LAT1 Affinity (Kₐ, μM) | Selectivity vs. LAT2 | Biological Model | Source |

|---|---|---|---|---|

| 2-[¹⁸F]FELP | 312.9 ± 25.6 | >10-fold | F98 glioblastoma cells | |

| [¹⁸F]FET (Reference) | 312.9 ± 25.6 | Comparable | In vitro competition assay |

Functional Impact : LAT1-mediated uptake facilitates tumor imaging via PET, with 2-[¹⁸F]FELP showing superior selectivity over [¹⁸F]FET in inhibitor studies (JPH203) .

Erlenmeyer Azalactone Route

-

Step 1 : Condensation of 3-fluorobenzaldehyde with N-acetylglycine in acetic anhydride yields azalactone intermediates .

-

Step 2 : Reductive cleavage using HI/red phosphorus produces racemic 3-fluoro-DL-phenylalanine, resolved enzymatically (>99.5% ee) .

Photooxidative Cyanation

-

Singlet oxygen-driven cyanation of 3-fluorobenzylamine generates α-amino nitriles, hydrolyzed to 3-fluorophenylalanine·HCl (67% yield) .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming fluorobenzene derivatives .

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes defluorination at pH >8 via hydroxide attack .

Industrial-Scale Considerations

| Parameter | Optimized Condition | Challenge | Solution |

|---|---|---|---|

| Purification | Reverse-phase chromatography | Fluorine-induced column bleeding | Polymeric resin columns |

| Stereochemical purity | Enzymatic resolution | Low yields for D-enantiomer | Bacillus sp. protease |

Economic Impact : Bulk synthesis costs are driven by chiral resolution (40–60% of total) .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(3-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHRYODZTDMVSS-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110117-84-5 |

Source

|

| Record name | 110117-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.